molecular formula C6H7N3O4 B1360135 Methyl 2-nitroimidazole-1-acetate CAS No. 22813-31-6

Methyl 2-nitroimidazole-1-acetate

Cat. No. B1360135
CAS RN: 22813-31-6
M. Wt: 185.14 g/mol
InChI Key: KXEHVMQCOHOQHB-UHFFFAOYSA-N
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Patent
US04371540

Procedure details

A mixture of 4.00 g (21.6 mmol) of methyl 2-nitroimidazole-1-acetate and 4.0 g (38.0 mmol) of diethanolamine in 60.0 ml of methanol was stirred four days at room temperature. After removing the excess diethanolamine, the product was dissolved in 10 ml of methanol and chromatographed through a column of silica gel (70-230 mesh). Elution with 10% methanol in methylene chloride afforded 5.38 g (96%) of product as a hard gum that crystallized after several days to a cream colored hygroscopic solid on silica gel with 20% methanol in methylene chloride (Rf 0.47) and analyzed correctly for C9H14N4O5. The solubility of SR-2555 in 0.9% saline solution was over 300 mg/ml.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]([CH2:9][C:10]([O:12]C)=O)[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].[NH:14]([CH2:18][CH2:19][OH:20])[CH2:15][CH2:16][OH:17]>CO>[OH:17][CH2:16][CH2:15][N:14]([CH2:18][CH2:19][OH:20])[C:10](=[O:12])[CH2:9][N:5]1[CH:6]=[CH:7][N:8]=[C:4]1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N(C=CN1)CC(=O)OC
Name
Quantity
4 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred four days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the excess diethanolamine
DISSOLUTION
Type
DISSOLUTION
Details
the product was dissolved in 10 ml of methanol
CUSTOM
Type
CUSTOM
Details
chromatographed through a column of silica gel (70-230 mesh)
WASH
Type
WASH
Details
Elution with 10% methanol in methylene chloride

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
OCCN(C(CN1C(=NC=C1)[N+](=O)[O-])=O)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.38 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.